Butyl[bis(chloromethyl)]methylsilane
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Overview
Description
Butyl[bis(chloromethyl)]methylsilane is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si It is characterized by the presence of a silicon atom bonded to a butyl group, two chloromethyl groups, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[bis(chloromethyl)]methylsilane typically involves the reaction of butylmethylsilane with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of chloromethyl groups via the chloromethylation process. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[bis(chloromethyl)]methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Reactions: Silanols or siloxanes.
Reduction Reactions: Compounds with reduced chloromethyl groups.
Scientific Research Applications
Butyl[bis(chloromethyl)]methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of butyl[bis(chloromethyl)]methylsilane involves its ability to undergo substitution reactions, allowing it to modify other molecules. The chloromethyl groups are particularly reactive, enabling the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, from chemical synthesis to surface modification.
Comparison with Similar Compounds
Similar Compounds
Bis(chloromethyl)dimethylsilane: Similar in structure but with two methyl groups instead of a butyl group.
Chloromethyltrimethylsilane: Contains three methyl groups and one chloromethyl group.
Butyltrimethylsilane: Lacks the chloromethyl groups, having only a butyl group and three methyl groups.
Uniqueness
Butyl[bis(chloromethyl)]methylsilane is unique due to the presence of both a butyl group and two chloromethyl groups. This combination provides distinct reactivity and versatility compared to other similar compounds, making it valuable in specific applications where both hydrophobic and reactive chloromethyl functionalities are desired.
Properties
CAS No. |
2917-66-0 |
---|---|
Molecular Formula |
C7H16Cl2Si |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
butyl-bis(chloromethyl)-methylsilane |
InChI |
InChI=1S/C7H16Cl2Si/c1-3-4-5-10(2,6-8)7-9/h3-7H2,1-2H3 |
InChI Key |
BYRMANBYAFPAII-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCl)CCl |
Origin of Product |
United States |
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